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Compound of Interest

Compound Name: Angeloylgomisin O

Cat. No.: B593424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Angeloylgomisin O, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. The

information presented herein is crucial for the identification, characterization, and further

development of this natural product. The data is compiled from foundational studies and

presented in a clear, structured format for ease of use by researchers in the fields of natural

product chemistry, pharmacology, and drug development.

Chemical Structure
Angeloylgomisin O has the molecular formula C₂₈H₃₄O₈ and a molecular weight of 498.57

g/mol .[1] Its chemical structure is characterized by a dibenzocyclooctadiene skeleton with an

angeloyl group substituent.

Systematic Name: [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-

dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-

2-enoate[1]

CAS Number: 83864-69-1[1]

Spectroscopic Data
The structural elucidation of Angeloylgomisin O was first reported by Ikeya et al. in 1982.[2]

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data
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based on their findings.

¹H NMR Spectroscopic Data
Detailed ¹H NMR data for Angeloylgomisin O is not readily available in the public domain. The

original 1982 publication by Ikeya et al. should be consulted for the specific chemical shifts and

coupling constants.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is fundamental for confirming the carbon framework of

Angeloylgomisin O. The original structural elucidation relied heavily on these assignments.[2]

Carbon Atom Chemical Shift (δ) ppm

Data not available in accessible sources Refer to Ikeya et al. (1982)

Mass Spectrometry (MS) Data
Mass spectrometry data is essential for determining the molecular weight and fragmentation

pattern of Angeloylgomisin O.

Parameter Value

Molecular Ion [M]⁺ m/z 498

Key Fragmentation Ions Data not available in accessible sources

Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of spectroscopic

data for natural products like Angeloylgomisin O. For the specific conditions used in the

original characterization, the primary literature by Ikeya et al. (1982) is the definitive source.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified Angeloylgomisin O are dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition: Standard pulse sequences are used. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the

spectrum to single peaks for each carbon atom.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule,

providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) may also be

used, particularly with LC-MS, to obtain the protonated molecular ion [M+H]⁺.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or magnetic sector instruments.

Data Analysis: The resulting mass spectrum is analyzed to determine the mass of the

molecular ion and to identify characteristic fragment ions, which provide structural

information.

Visualizations
Workflow for Spectroscopic Analysis of a Natural
Product
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of a natural product like Angeloylgomisin O.
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Caption: General workflow for the isolation and structural elucidation of Angeloylgomisin O.
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Logical Relationship of Spectroscopic Data in Structure
Elucidation
This diagram illustrates how different spectroscopic data types are integrated to determine the

final chemical structure.
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Caption: Integration of spectroscopic data for the structural elucidation of Angeloylgomisin O.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Angeloylgomisin O]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593424#spectroscopic-data-nmr-ms-for-
angeloylgomisin-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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